molecular formula C12H10N2O4S2 B14464384 N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide CAS No. 73463-44-2

N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide

Cat. No.: B14464384
CAS No.: 73463-44-2
M. Wt: 310.4 g/mol
InChI Key: XURUDEFDKPPDJK-UHFFFAOYSA-N
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Description

N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitrophenyl group and a benzenesulfonamide group linked through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route has been developed that employs metal-promoted tandem nitration and halogenation. This method uses inexpensive and insensitive reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . The reaction conditions are designed to ensure high chemoselectivity and functional group compatibility.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various substituents onto the benzene ring.

Scientific Research Applications

N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes. Sulfonamides typically inhibit enzymes by mimicking the substrate and binding to the active site, thereby blocking the enzyme’s activity. This compound may also interact with other proteins through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide is unique due to the presence of both a nitrophenyl group and a sulfanyl bridge, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct properties compared to other sulfonamides, making it valuable for specific applications in research and industry.

Properties

CAS No.

73463-44-2

Molecular Formula

C12H10N2O4S2

Molecular Weight

310.4 g/mol

IUPAC Name

N-(2-nitrophenyl)sulfanylbenzenesulfonamide

InChI

InChI=1S/C12H10N2O4S2/c15-14(16)11-8-4-5-9-12(11)19-13-20(17,18)10-6-2-1-3-7-10/h1-9,13H

InChI Key

XURUDEFDKPPDJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NSC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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